Alkaloid KD1

Übersicht

Beschreibung

Alkaloid KD1 is a nitrogen-containing organic compound that belongs to the class of alkaloids. Alkaloids are naturally occurring compounds found in plants, fungi, and some animals. They are known for their wide range of biological activities and have been used in traditional medicine for centuries. This compound, in particular, has gained attention due to its unique chemical structure and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Alkaloid KD1 involves several steps, starting from readily available precursors. The synthetic route typically includes the formation of an amine precursor, followed by the accumulation of an aldehyde precursor. These precursors undergo a Mannich-like reaction to form the iminium cation, which is a key intermediate in the synthesis of this compound . The reaction conditions often involve the use of mild acids or bases to facilitate the formation of the iminium cation.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from natural sources or chemical synthesis. The extraction process includes the isolation of the alkaloid from plant material using solvents such as ethanol or methanol. The crude extract is then purified using chromatography techniques to obtain pure this compound . Chemical synthesis on an industrial scale follows the same synthetic route as described above but is optimized for higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Alkaloid KD1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of this compound is typically carried out using sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Substitution reactions involve the replacement of functional groups in this compound using reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often studied for their potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

Alkaloids have long been recognized for their role in drug discovery. KD1 may contribute to this field through:

- Antimicrobial Activity : Alkaloids are known for their effectiveness against various pathogens. In silico studies have shown that certain alkaloids can serve as inhibitors for enzymes critical to the survival of pathogens like those causing Chagas disease . KD1 could be explored similarly for its antimicrobial properties.

- Neuroprotective Effects : Research indicates that alkaloids can protect against neurodegenerative disorders by acting on neurotransmitter systems and inflammatory pathways . KD1 may have potential as a neuroprotective agent, warranting further investigation.

- Cancer Treatment : Some alkaloids exhibit anticancer properties by interfering with cancer cell proliferation and survival mechanisms . Investigating KD1's effects on cancer cell lines could reveal its therapeutic potential.

Therapeutic Applications

Alkaloids are utilized in various therapeutic contexts:

- Pain Management : Certain alkaloids are effective analgesics. KD1 could be assessed for its efficacy in pain relief, similar to known analgesic alkaloids like morphine.

- Anti-inflammatory Properties : Alkaloids have shown promise in managing inflammation-related diseases. Studies suggest that they can modulate inflammatory pathways, making KD1 a candidate for treating conditions like arthritis or inflammatory bowel disease .

- Cardiovascular Health : Some alkaloids impact cardiovascular function positively. Research into KD1’s effects on heart health could lead to new treatments for cardiovascular diseases.

Agricultural Applications

Alkaloids also play a significant role in agriculture:

- Pest Resistance : Many alkaloids exhibit insecticidal properties, making them valuable in pest management strategies. KD1 might be explored as a natural pesticide or growth enhancer.

- Herbicide Development : The potential of alkaloids as herbicides is being researched due to their ability to inhibit plant growth selectively. Investigating KD1 could contribute to developing eco-friendly herbicides.

Table 1: Summary of Research Findings on Alkaloid Applications

Case Study Example

One notable case study examined the effects of various alkaloids on microbial resistance. The study utilized an array of alkaloid compounds, including those structurally similar to KD1, demonstrating significant antimicrobial activity against resistant strains of bacteria . This underscores the importance of exploring KD1's structure-function relationship in developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of Alkaloid KD1 involves its interaction with specific molecular targets in the body. This compound binds to certain receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses . The exact molecular pathways involved depend on the specific biological context and the target cells or tissues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Alkaloid KD1 shares structural similarities with other alkaloids, such as quinine, morphine, and ephedrine. These compounds also contain nitrogen atoms and exhibit a wide range of biological activities.

Uniqueness

What sets this compound apart from other alkaloids is its unique chemical structure, which allows it to interact with specific molecular targets more effectively. This unique interaction profile makes this compound a promising candidate for drug development and other therapeutic applications .

Biologische Aktivität

Alkaloids are a diverse group of naturally occurring compounds that exhibit various biological activities, making them significant in both pharmacology and toxicology. Alkaloid KD1, a specific compound within this class, has garnered attention for its potential therapeutic applications and mechanisms of action. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Alkaloids

Alkaloids are nitrogen-containing compounds primarily derived from plants. They play crucial roles in plant defense against herbivores and pathogens while also providing various pharmacological effects in humans. Their activities include analgesic, anti-inflammatory, and antimicrobial properties, among others .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that this compound has significant antibacterial and antifungal effects. It has been tested against a range of pathogens, demonstrating its potential as a natural antimicrobial agent.

- Neuroprotective Effects : Preliminary investigations suggest that KD1 may have neuroprotective properties, potentially modulating neurotransmitter systems and providing therapeutic avenues for neurodegenerative diseases.

- Anti-inflammatory Activity : KD1 has been reported to reduce inflammation in vitro and in vivo, indicating its potential application in treating inflammatory disorders.

The mechanisms through which this compound exerts its effects are still being elucidated. Some proposed mechanisms include:

- Modulation of Ion Channels : Alkaloids often interact with ion channels and receptors. For instance, research on similar alkaloids has shown they can modulate voltage-gated sodium channels .

- Inhibition of Enzymatic Pathways : this compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Neuroprotective | Reduces neuronal cell death in vitro | |

| Anti-inflammatory | Decreases cytokine production in macrophages |

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound involved testing against various bacterial strains. The results indicated that KD1 exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections.

Case Study 2: Neuroprotection in Animal Models

In a murine model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. This study highlights the potential of KD1 as a neuroprotective agent.

Eigenschaften

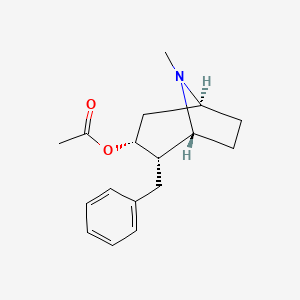

IUPAC Name |

[(1R,2S,3R,5S)-2-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-12(19)20-17-11-14-8-9-16(18(14)2)15(17)10-13-6-4-3-5-7-13/h3-7,14-17H,8-11H2,1-2H3/t14-,15-,16+,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPKDZFHCUWZQQ-MWDXBVQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC(C1CC3=CC=CC=C3)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2CC[C@H]([C@@H]1CC3=CC=CC=C3)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.